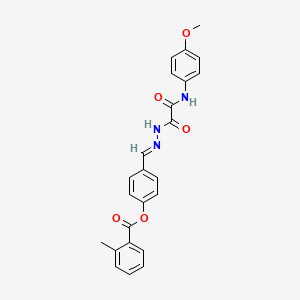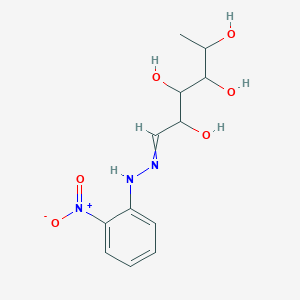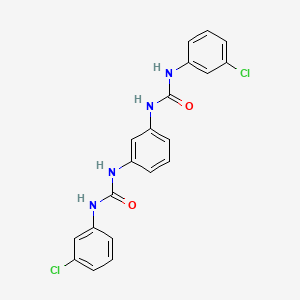
N,4-Dimethyl-5-(2-pyridinyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,4-Dimethyl-5-(2-pyridinyl)-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a pyridine ring. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-Dimethyl-5-(2-pyridinyl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors such as α-haloketones and thioureas.
Condensation Reactions: Using reagents like phosphorus pentasulfide (P2S5) or Lawesson’s reagent to form the thiazole ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including:
Catalysts: Use of catalysts to improve yield and selectivity.
Solvents: Selection of solvents that facilitate the reaction and are easy to remove.
Temperature and Pressure: Control of temperature and pressure to ensure efficient reaction rates.
Chemical Reactions Analysis
Types of Reactions
N,4-Dimethyl-5-(2-pyridinyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the thiazole ring using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic or nucleophilic substitution reactions on the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: H2O2, m-CPBA.
Reducing Agents: LiAlH4, sodium borohydride (NaBH4).
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH3CN).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced thiazole derivatives.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigation of its biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of materials with specific properties.
Mechanism of Action
The mechanism of action of N,4-Dimethyl-5-(2-pyridinyl)-1,3-thiazol-2-amine would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-5-(2-pyridinyl)-1,3-thiazol-2-amine
- N-Methyl-5-(2-pyridinyl)-1,3-thiazol-2-amine
- 5-(2-Pyridinyl)-1,3-thiazol-2-amine
Uniqueness
N,4-Dimethyl-5-(2-pyridinyl)-1,3-thiazol-2-amine may exhibit unique properties due to the presence of both methyl groups, which can influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H11N3S |
|---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
N,4-dimethyl-5-pyridin-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H11N3S/c1-7-9(14-10(11-2)13-7)8-5-3-4-6-12-8/h3-6H,1-2H3,(H,11,13) |
InChI Key |
JQESALWIRSTYGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Cannabinol (CBN) D3; Cannabinol-D3; 6,6,9-Trimethyl-3-(5,5,5-trideuteriopentyl)benzo[c]chromen-1-ol; Cannabinol (CBN) (Methyl-D3); Cannabinol (CBN) D3](/img/structure/B11942207.png)
![(1E)-1-phenylethanone [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11942215.png)
![Cyclohexanone, 2-[(trimethylsilyl)oxy]-](/img/structure/B11942217.png)






![(E)-3-[1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]-1-phenylprop-2-en-1-one](/img/structure/B11942273.png)
![2-{4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B11942274.png)

